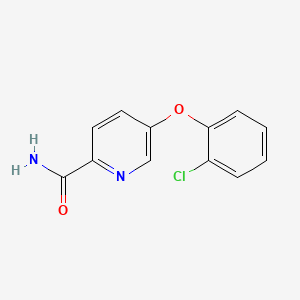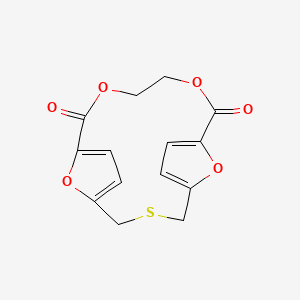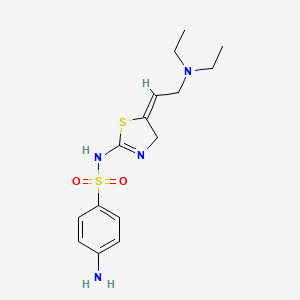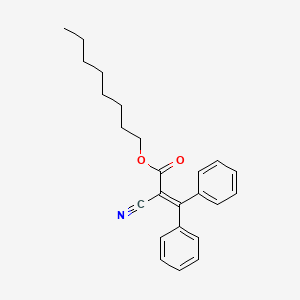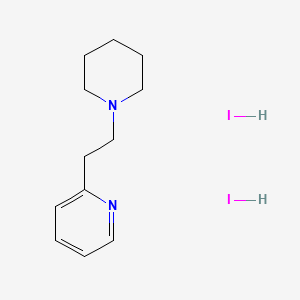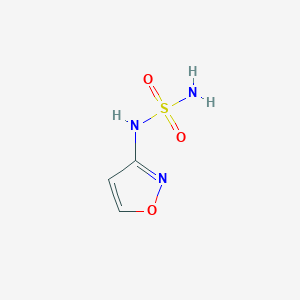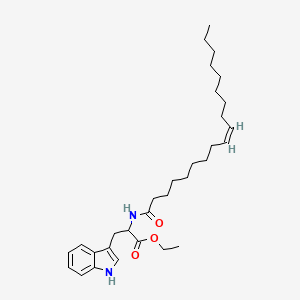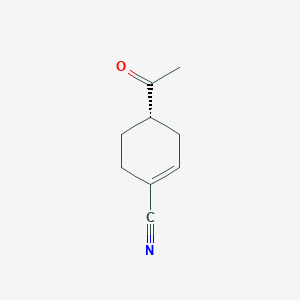
1,3-Dimethyl-5-nitrosobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-5-nitrosobenzene is an organic compound that belongs to the class of nitroso compounds. It is characterized by the presence of a nitroso group (-NO) attached to a benzene ring that also contains two methyl groups at the 1 and 3 positions. This compound is known for its distinctive dark green color in its monomeric form and pale yellow color in its dimeric form .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-5-nitrosobenzene can be synthesized through various methods. One common approach involves the direct nitrosation of 1,3-dimethylbenzene (m-xylene) using nitrosyl chloride (NOCl) or nitrosyl bromide (NOBr) as nitrosating agents . Another method includes the oxidation of 1,3-dimethyl-5-aminobenzene using oxidizing agents such as sodium dichromate (Na2Cr2O7) or peroxyacetic acid .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure precise control over reaction conditions and to minimize the formation of by-products. The use of catalysts such as gold nanoparticles supported on titanium dioxide (TiO2) has also been explored to enhance the efficiency of the nitrosation process .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-5-nitrosobenzene undergoes various chemical reactions, including:
Substitution: The nitroso group can be substituted with other functional groups through reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), hydrogen gas (H2) with palladium catalyst
Substitution: Amines, thiols
Major Products Formed
Oxidation: 1,3-Dimethyl-5-nitrobenzene
Reduction: 1,3-Dimethyl-5-aminobenzene
Substitution: Various substituted benzene derivatives
Scientific Research Applications
1,3-Dimethyl-5-nitrosobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-dimethyl-5-nitrosobenzene involves its ability to undergo redox reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and nucleic acids, leading to potential biological effects . The compound’s nitroso group is particularly reactive and can participate in various chemical transformations, including Diels-Alder reactions and condensation reactions with anilines .
Comparison with Similar Compounds
Similar Compounds
Nitrosobenzene: Similar in structure but lacks the methyl groups at the 1 and 3 positions.
1,3-Dimethyl-5-nitrobenzene: An oxidized form of 1,3-dimethyl-5-nitrosobenzene.
1,3-Dimethyl-5-aminobenzene: A reduced form of this compound.
Uniqueness
Its ability to undergo various redox reactions and form reactive intermediates makes it a valuable compound in synthetic organic chemistry and industrial applications .
Properties
CAS No. |
67083-40-3 |
|---|---|
Molecular Formula |
C8H9NO |
Molecular Weight |
135.16 g/mol |
IUPAC Name |
1,3-dimethyl-5-nitrosobenzene |
InChI |
InChI=1S/C8H9NO/c1-6-3-7(2)5-8(4-6)9-10/h3-5H,1-2H3 |
InChI Key |
HKPUUXQBOHMULJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3,5,6,7,8-hexahydroazonino[5,4-b]indol-4(1H)-one](/img/structure/B14459901.png)
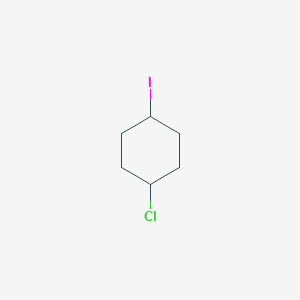
![{3-[(Oxan-2-yl)oxy]propylidene}(triphenyl)-lambda~5~-phosphane](/img/structure/B14459911.png)
